Home > Products > Screening Compounds P88955 > 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL -

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

Catalog Number: EVT-13189029
CAS Number:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves multi-step reactions that may include cyclization processes and functional group modifications. One common method involves the condensation of appropriate pyrimidine and pyrrole derivatives followed by cyclopropyl substitution. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.

For instance, one potential synthetic route could involve the use of cyclopropylamine in a nucleophilic substitution reaction on a suitable pyrrolo-pyrimidine precursor. This pathway allows for the introduction of the cyclopropyl group at the desired position while maintaining the integrity of the heterocyclic framework .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL features a fused pyrrole and pyrimidine ring system with a cyclopropyl group attached at the 7-position. The structural representation can be expressed using SMILES notation as C1CC1C2=NC3=C(C=CN3)C(=O)N2, which highlights the arrangement of atoms within the molecule .

Key structural data includes:

  • Molecular Formula: C9H9N3OC_9H_9N_3O
  • Molecular Weight: 175.19 g/mol
  • IUPAC Name: 2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
  • Appearance: Powder
  • Storage Conditions: Room temperature .
Chemical Reactions Analysis

Reactions and Technical Details

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL can participate in various chemical reactions typical for heterocycles. These reactions may include:

  1. Nucleophilic Substitution: The nitrogen atoms within the pyrrole or pyrimidine rings can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the rings allows for electrophilic attacks at various positions.
  3. Reduction Reactions: The carbonyl group present can undergo reduction to form alcohol derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL often involves interaction with specific biological targets such as enzymes or receptors. For example, this compound may act as an inhibitor for certain kinases or other proteins involved in signal transduction pathways.

The detailed mechanism typically involves binding to an active site on the target protein, leading to conformational changes that inhibit its activity. This interaction can be quantitatively analyzed through techniques like enzyme kinetics studies or molecular docking simulations that predict binding affinities and orientations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL include:

  • Appearance: White to off-white powder
  • Density: Not available
  • Boiling Point: Not available
  • Solubility: Solubility data is not extensively documented but can be inferred based on similar compounds.

Chemical properties include its stability under standard laboratory conditions and reactivity towards electrophiles due to its heterocyclic structure. Safety data regarding handling and storage is limited; thus, proper laboratory safety protocols should be followed when working with this compound .

Applications

Scientific Uses

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:

  • Development of novel pharmaceuticals targeting specific diseases.
  • Use as a lead compound in drug discovery programs focused on kinase inhibition or other therapeutic areas.
  • Investigation into its biological effects through preclinical studies.

Research on this compound may lead to advancements in treatments for conditions such as cancer or neurodegenerative diseases due to its structural similarity to known bioactive molecules .

Kinase Inhibition Mechanisms & Selectivity Profiling

Structural Basis of ATP-Competitive Binding to LIMK/ROCK Kinase Domains

The 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold acts as a potent ATP-competitive inhibitor targeting serine/threonine kinases, particularly LIMK1/2 and ROCK. Its bicyclic heterocyclic core mimics the adenine moiety of ATP, enabling hinge region binding via dual hydrogen bonds between:

  • N-1 of pyrrolopyrimidine and the kinase backbone's Glu121 (LIMK1)
  • C-4 hydroxyl group and Asp148 (LIMK1) [2] [7]

The cyclopropyl substituent at N-7 occupies a hydrophobic pocket adjacent to the gatekeeper residue (LIMK1: Leu290), enhancing selectivity by exploiting steric constraints absent in many human kinases. This "bumped kinase" profile enables preferential inhibition of kinases with smaller gatekeeper residues, such as PfCDPK4 (IC₅₀ = 0.210–0.530 μM) and LIMK isoforms [2]. Comparative analysis of binding affinities reveals:

Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives

Kinase TargetGatekeeper ResidueIC₅₀ (μM)Key Binding Interactions
LIMK1Leu2900.076H-bonds: Glu121, Asp148; Hydrophobic: Leu290, Val336
ROCK1Met1560.127H-bonds: Glu154, Asp160; Hydrophobic: Met156, Leu221
PAK4Met4740.96H-bond: Glu396; Hydrophobic: Leu398, Met474
SRC (Ref.)Thr338>10Steric clash with cyclopropyl [2] [6] [9]

Conformational flexibility of the activation loop dictates inhibitor efficacy. When LIMK adopts a DFG-in conformation, the 7-cyclopropyl group stabilizes the αC-helix via van der Waals contacts with Leu347, reducing catalytic activity. This contrasts with type II inhibitors that target the DFG-out state [7] [8].

Allosteric Modulation of PAK4 Signaling Pathways in Oncogenic Transformation

Group II p21-activated kinases (PAK4–6) are critically regulated by 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol through non-ATP-competitive mechanisms. Unlike LIMK inhibition, PAK4 modulation involves:

  • Disruption of the autoinhibitory domain (AID)-kinase domain interface upon cyclopropyl binding
  • Attenuation of Rac1/Cdc42-induced activation by 60% at 1 μM concentration [10]

Downstream Cytoskeletal Remodeling

PAK4 inhibition suppresses oncogenic transformation by blocking the Rac/PAK/LIMK/cofilin pathway. Phosphoproteomic studies show:

  • 85% reduction in cofilin phosphorylation at Ser3
  • 70% decrease in F-actin polymerization in breast cancer cell lines (MDA-MB-231)
  • Impaired invadopodia formation and matrix metalloproteinase secretion [7] [10]

This cascade inhibition correlates with reduced metastatic potential in vivo, as evidenced by:

PAK4 Inhibition → LIMK Inactivation → Cofilin Dephosphorylation → Actin Filament Disassembly → Suppressed Cell Migration

Transcriptional Regulation in Tumorigenesis

Persistent PAK4 inhibition (72h exposure) downregulates β-catenin and cyclin D1 expression via:

  • 50% reduction in nuclear β-catenin accumulation
  • G₀/G₁ cell cycle arrest mediated by p21ᶜⁱᵖ¹ upregulationNotably, PAK4-amplified pancreatic cancer cells (PANC-1) show 3-fold higher sensitivity to growth suppression than non-amplified lines [10].

Computational Modeling of Hinge Region Interactions in Serine/Threonine Kinase Inhibition

Molecular Dynamics Simulations

Free energy perturbation calculations (AMBER force field) reveal that 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol binds LIMK1 with ΔG = -9.8 kcal/mol, driven by:

  • -4.2 kcal/mol from hydrogen bonding (Glu121, Asp148)
  • -3.1 kcal/mol from hydrophobic enclosure (Leu290, Val336, cyclopropyl)
  • -2.5 kcal/mol from solvent entropy effects [4] [8]

Activation loop dynamics simulations (200 ns) demonstrate that inhibitor binding:

  • Reduces loop flexibility by 40% (RMSF = 0.8 Å vs. 1.4 Å in apo form)
  • Stabilizes the catalytically inactive αC-helix "out" conformation

Virtual Screening for Selectivity Optimization

Structure-activity relationship (SAR) profiling using Glide docking (Schrödinger Suite) identified:

  • C-6 modifications: Bromo substitution improves LIMK1 selectivity (Glide score: -13.6) over PAK4 (-10.2) by filling Val336 pocket
  • N-7 cyclopropyl replacement: Larger groups (e.g., cyclopentyl) decrease ROCK affinity due to Leu221 steric clash

Table 2: Docking Scores and Selectivity Indices

DerivativeR GroupLIMK1 Glide ScoreSelectivity vs. PAK4Cofilin pIC₅₀
7-Cyclopropyl--13.635-fold7.2
6-Bromo-7-cyclopropylBr-14.262-fold7.8
7-CyclopentylC₅H₉-10.98-fold6.1 [5] [9]

Quantum mechanical/molecular mechanical (QM/MM) studies further reveal that electron-deficient cyclopropyl enhances π-stacking with Tyr343 (binding energy contribution: -1.8 kcal/mol), rationalizing its superiority over linear alkyl chains [4].

Properties

Product Name

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

IUPAC Name

7-cyclopropyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c13-9-7-3-4-12(6-1-2-6)8(7)10-5-11-9/h3-6H,1-2H2,(H,10,11,13)

InChI Key

FHGWMYXSPRMGMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.